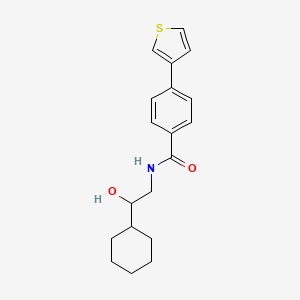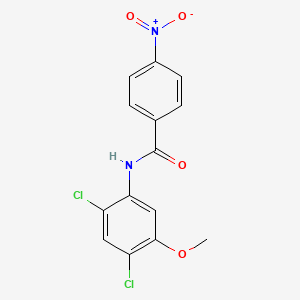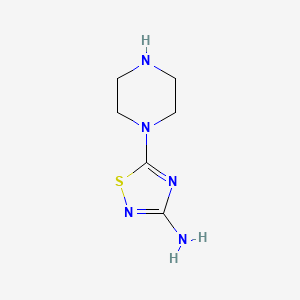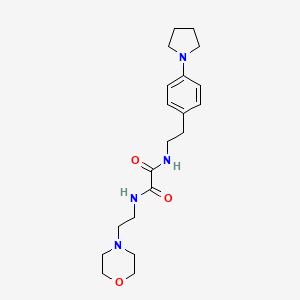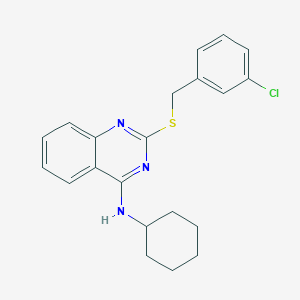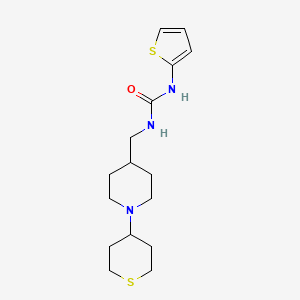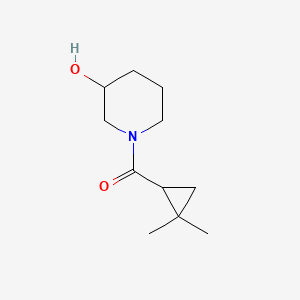![molecular formula C19H17NO4 B2455876 N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034293-80-4](/img/structure/B2455876.png)
N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a benzofuran and a benzo[d][1,3]dioxole moiety. Benzofuran is a heterocyclic compound, also known as a benzene-furan hybrid. It’s found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications . Benzo[d][1,3]dioxole is another organic compound which is a fused two-ring system.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzofuran derivatives, for example, have been found to exhibit antimicrobial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a related compound, 5-phenyl-1-benzofuran-2-yl derivative, is reported as a pale yellow solid .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- A study by Levai et al. (2002) explored the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, revealing a method to transform N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides into unprecedented tetrahydrobenzofuran derivatives. This work is crucial for understanding the reactivity and potential applications of benzofuran compounds in medicinal chemistry and material science (Levai et al., 2002).
Antimicrobial Applications
- Research on novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives by Idrees et al. (2019) showcased the synthesis of innovative compounds with potential antimicrobial properties. Their study indicated a promising avenue for the development of new antibacterial agents, highlighting the benzofuran moiety's importance in drug design (Idrees et al., 2019).
Coordination Chemistry
- A publication by Mojumdar et al. (2009) detailed the synthesis of [1]benzofuro[3,2-c]pyridine and its coordination reactions, providing insights into the compound's utility in developing novel coordination compounds. Such studies are foundational for the creation of new materials and catalysts, illustrating the structural versatility of benzofuran derivatives (Mojumdar et al., 2009).
Antifungal and Antioxidant Activities
- The synthesis and evaluation of benzofuran carboxamide derivatives for antimicrobial, anti-inflammatory, and antioxidant activities were investigated by Lavanya et al. (2017). Their work underscores the potential of benzofuran derivatives in developing new therapeutic agents, highlighting the chemical's bioactivity spectrum (Lavanya et al., 2017).
Antituberculosis Study
- A study on 3-Methyl-1-Benzofuran-2-Carbohydrazide by Thorat et al. (2016) focused on the synthesis, SAR (Structure-Activity Relationship), molecular docking, and antituberculosis activity. This research highlights the potential of benzofuran derivatives in combating tuberculosis, a major global health issue (Thorat et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of the compound N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide are monoamine transporters, specifically dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound interacts with its targets (DAT, NET, and SERT) as a substrate-type releaser . This means that it enters the neuron via these transporters and triggers the release of neurotransmitters into the synaptic cleft. This action is similar to the effects produced by known controlled drugs like amphetamines and ecstasy .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with the neurotransmitters dopamine, norepinephrine, and serotonin . By inducing the release of these neurotransmitters, it can significantly alter neuronal signaling and lead to various downstream effects, including changes in mood, cognition, and behavior.
Result of Action
The action of this compound at the molecular and cellular level results in increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft . This can lead to a range of effects, including stimulation, euphoria, and potentially hallucinations . It can also pose significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and qt prolongation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the compound’s stability and its interaction with its targets. Additionally, individual factors, including a person’s genetic makeup, overall health, and use of other substances, can also influence the compound’s effects .
Zukünftige Richtungen
Benzofuran and its derivatives have been the focus of considerable attention in the fields of drug invention and development due to their wide array of biological activities . Future research may explore the potential of this compound in various applications, including as a potential antimicrobial agent.
Eigenschaften
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(8-15-9-13-4-2-3-5-16(13)24-15)20-19(21)14-6-7-17-18(10-14)23-11-22-17/h2-7,9-10,12H,8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNWQHDJSDXOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2455795.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2455797.png)
![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)

![2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2455802.png)
![5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455803.png)
